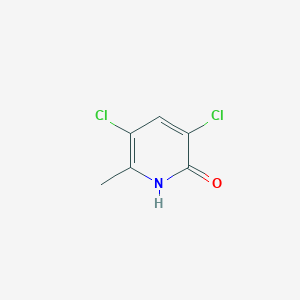

3,5-Dichloro-6-methylpyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYIUDYAPKMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483317 | |

| Record name | 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22109-55-3 | |

| Record name | 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Chemical Synthesis Routes for 3,5-Dichloro-6-methylpyridin-2-OL

The introduction of chlorine atoms onto the pyridine (B92270) ring is a key transformation in the synthesis of the target molecule. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents, namely the hydroxyl and methyl groups.

A direct approach to this compound involves the chlorination of a suitable pyridinol precursor, such as 6-methylpyridin-2-ol. The hydroxyl group at the 2-position is a strong activating group, directing electrophilic substitution to the 3 and 5 positions. However, due to the electron-deficient nature of the pyridine ring, electrophilic substitutions often require forcing conditions or specific catalysts. youtube.com

Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and phosphorus oxychloride (POCl₃). nih.govgoogle.com The reaction conditions, such as solvent, temperature, and choice of chlorinating agent, must be carefully optimized to achieve the desired dichlorination and avoid side reactions. For instance, gas-phase radical chlorination is a common industrial method for producing chlorinated pyridines, though it often leads to product mixtures. youtube.com

Table 1: Hypothetical Reaction Conditions for Direct Chlorination of 6-methylpyridin-2-ol

| Chlorinating Agent | Solvent | Temperature (°C) | Catalyst | Potential Outcome |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | 25-80 | None | Stepwise chlorination, potentially allowing for isolation of mono- and di-chloro products. |

| Sulfuryl Chloride (SO₂Cl₂) | Chloroform | 0-60 | None | Can be a more aggressive chlorinating agent, potentially leading to higher yields of the dichloro product. |

| Phosphorus Oxychloride (POCl₃) | Excess POCl₃ | Reflux | Pyridine | Often used for converting hydroxypyridines to chloropyridines, but can also effect ring chlorination. nih.gov |

An alternative and often more controlled method for synthesizing this compound involves a multi-step pathway starting from a readily available pyridine derivative. nih.gov A plausible route begins with 2-amino-6-methylpyridine (B158447).

This multi-step synthesis can be outlined as follows:

Dichlorination of 2-amino-6-methylpyridine: The starting material, 2-amino-6-methylpyridine, can be chlorinated to yield 3,5-dichloro-6-methylpyridin-2-amine. This reaction has been documented using reagents like phosphorus oxychloride. researchgate.net

Hydrolysis of the Amino Group: The resulting 3,5-dichloro-6-methylpyridin-2-amine can then be converted to the target pyridinol. This is typically achieved through a diazotization reaction followed by hydrolysis. The amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt, which is then heated in water to replace the diazonium group with a hydroxyl group.

This pathway offers the advantage of building complexity in a stepwise manner, which can lead to higher purity of the final product.

Industrial-Scale Production Methodologies and Process Engineering

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires consideration of process efficiency, safety, and cost-effectiveness. postapplescientific.com

Continuous flow chemistry presents several advantages over traditional batch processing for the synthesis of specialty chemicals like chlorinated pyridines. nih.govescholarship.org By performing reactions in a continuous stream through a reactor, significant improvements in heat and mass transfer can be achieved. This is particularly beneficial for exothermic reactions such as chlorinations, as it allows for better temperature control and reduces the risk of thermal runaways. nih.gov

The use of microreactors in continuous flow systems can also enhance safety by minimizing the volume of hazardous materials present at any given time. nih.gov Furthermore, continuous processes can be more easily automated, leading to greater consistency and higher throughput. escholarship.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with smaller reaction volumes |

| Scalability | Often requires re-optimization of conditions | Scalable by running the system for longer or in parallel |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and residence time nih.gov |

The purification of the final product on an industrial scale is crucial for meeting quality specifications. For a solid compound like this compound, several techniques can be employed. google.com

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool, causing the desired compound to crystallize out while impurities remain in the solution.

Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. google.com This is often used to remove volatile impurities or to purify intermediates.

Chromatography: While more expensive, large-scale column chromatography can be used for high-purity applications.

The choice of purification method will depend on the physical properties of the compound, the nature of the impurities, and the required purity level.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. biosynce.comacs.org Several strategies can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. biosynce.com For example, exploring the use of ionic liquids or solvent-free conditions. nih.govbenthamscience.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. biosynce.comrsc.org Iron-catalyzed reactions, for instance, are gaining traction as a greener alternative to other metal catalysts. rsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Catalytic Systems for Selective Dichlorination

The direct and selective introduction of two chlorine atoms onto the pyridine ring, specifically at the 3- and 5-positions of a 6-methylpyridin-2-ol precursor, presents a significant synthetic challenge. The optimization of this transformation often relies on the use of specific catalytic systems to control regioselectivity and improve reaction efficiency under milder conditions. Research into the catalytic chlorination of related aromatic systems, such as phenols and other pyridone derivatives, provides valuable insights into potential catalytic approaches.

The direct chlorination of the parent compound, 6-methylpyridin-2-ol, is the most straightforward conceptual route. This typically involves an electrophilic aromatic substitution mechanism. However, controlling the extent and position of chlorination can be difficult, often leading to a mixture of mono-, di-, and polychlorinated products. The development of catalytic systems aims to overcome these challenges by modulating the reactivity of the chlorinating agent and/or the substrate.

One of the most promising and widely studied chlorinating agents for such transformations is sulfuryl chloride (SO₂Cl₂). Its reactivity can be finely tuned through the use of various catalysts, allowing for selective chlorination of a diverse range of aromatic compounds. nih.gov

Organocatalysis has emerged as a powerful tool for regioselective chlorination. For instance, studies on the chlorination of phenols, which share electronic similarities with pyridin-2-ones, have demonstrated that the choice of organocatalyst can direct the chlorination to specific positions. nih.govresearchgate.net For example, acetonitrile has been shown to activate sulfuryl chloride, facilitating the chlorination of even less reactive aromatic compounds. nih.gov This suggests that a similar approach could be effective for the dichlorination of 6-methylpyridin-2-ol.

The table below summarizes potential catalytic systems for the selective dichlorination of 6-methylpyridin-2-ol, based on findings from related aromatic compounds.

Table 1: Potential Catalytic Systems for the Dichlorination of 6-Methylpyridin-2-ol

| Catalyst Type | Catalyst Example | Chlorinating Agent | Potential Advantages |

| Organocatalyst | Acetonitrile | SO₂Cl₂ | Strong activation of SO₂Cl₂, potentially enabling high conversion. nih.gov |

| Organocatalyst | 1,4-Dioxane | SO₂Cl₂ | Effective for oxidation-labile substrates, offering high yields. nih.gov |

| Organocatalyst | Nagasawa's bis-thiourea | SO₂Cl₂ | High ortho-selectivity observed in phenols, may influence regioselectivity. nih.gov |

| Organocatalyst | (S)-Diphenylprolinol | SO₂Cl₂ | High ortho-selectivity observed in phenols. nih.gov |

| Metal Halide | Ferric Chloride (FeCl₃) | SO₂Cl₂ | Traditional Lewis acid catalyst, may require optimization to control selectivity. google.com |

Detailed research findings indicate that the combination of a catalyst and the chlorinating agent is crucial for achieving the desired outcome. For example, the use of sulfuryl chloride in the presence of a divalent sulfur compound and a metal halide has been shown to be highly regioselective for the para-chlorination of 2-alkylphenols. researchgate.net This high selectivity is attributed to the formation of a bulky reactive intermediate, [R₂SCl⁺][MCl₄⁻], which sterically directs the chlorination. researchgate.net A similar principle could be applied to direct chlorination to the less sterically hindered positions of the 6-methylpyridin-2-ol ring.

The optimization of the reaction conditions, including the choice of solvent, reaction temperature, and stoichiometry of the reactants and catalyst, is critical for maximizing the yield and purity of this compound. For instance, chlorination of nicotinamides and benzamides with sulfuryl chloride has been successfully carried out in dichloromethane (B109758) at 0°C without a catalyst, suggesting that for certain substrates, the inherent reactivity is sufficient under controlled temperature conditions. researchgate.net

Further research into the direct catalytic dichlorination of 6-methylpyridin-2-ol is warranted to establish a robust and efficient synthetic route. The screening of a variety of Lewis acid and organocatalysts in combination with different chlorinating agents will be instrumental in developing a highly selective and high-yielding process for the synthesis of this compound.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The pyridine (B92270) ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens. youtube.comnih.gov In 3,5-Dichloro-6-methylpyridin-2-ol, the chlorine atoms at the C3 and C5 positions are potential sites for such reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored upon the expulsion of the chloride ion. The reactivity of halopyridines in SNAr reactions makes them valuable intermediates in the synthesis of more complex substituted pyridines. wikipedia.org

The chlorine atoms of the title compound can be displaced by a variety of nitrogen-based nucleophiles. Reactions with primary and secondary amines, such as anilines or piperidine, can lead to the corresponding amino-substituted pyridones. youtube.comresearchgate.net The reaction conditions often require heating and sometimes the use of a base to neutralize the hydrogen chloride generated. Kinetic studies on related compounds like 2-chloro-3,5-dinitropyridine (B146277) show that these substitution reactions proceed to yield aminodechlorinated products. researchgate.netresearchgate.net Other nitrogen nucleophiles like sodium azide (B81097) can introduce the azido (B1232118) group, which can be a precursor for other functionalities. Similarly, cyanide ions can be used to install a nitrile group, and thiourea (B124793) can be employed to introduce a sulfur-containing substituent.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Primary Amine | Aniline | 3-Anilino-5-chloro-6-methylpyridin-2-ol |

| Secondary Amine | Piperidine | 5-Chloro-6-methyl-3-(piperidin-1-yl)pyridin-2-ol |

| Azide | Sodium Azide (NaN₃) | 3-Azido-5-chloro-6-methylpyridin-2-ol |

| Cyanide | Sodium Cyanide (NaCN) | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Note: The table shows expected products from substitution at the C3 position as an example. Substitution may also occur at the C5 position, or disubstitution may be possible under certain conditions.

Oxygen-containing nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, can displace the chloro substituents to form the corresponding ethers. These reactions are fundamental in modifying the electronic and physical properties of the pyridine core. Similarly, sulfur-containing nucleophiles, like thiolates (e.g., sodium thiophenolate), react readily to yield thioethers. These substitutions follow the same SNAr mechanism and are common transformations for chloropyridines.

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Chloro-3-methoxy-6-methylpyridin-2-ol |

| Phenoxide | Sodium Phenoxide (NaOPh) | 5-Chloro-6-methyl-3-phenoxypyridin-2-ol |

Note: The table shows expected products from substitution at the C3 position as an example. Reactivity at C5 is also possible.

Oxidation Reactions of the Hydroxyl Group

The "hydroxyl group" in this compound is part of a tautomeric system with the 2-pyridone form. In this equilibrium, the compound predominantly exists as the 2-pyridone, where the "hydroxyl" is an enol within an aromatic amide system. wikipedia.org Direct oxidation of this group to a carbonyl derivative is not a typical reaction pathway, as it is already part of a stable conjugated system.

Instead of oxidation of the C2-OH group, oxidation reactions are more likely to affect other parts of the molecule. Electrochemical studies on 2-pyridone derivatives have shown that they can undergo irreversible oxidation. mdpi.com This process is thought to involve the deprotonated anionic form of the pyridone, suggesting that the reaction proceeds through the loss of electrons from the π-system rather than a simple conversion of the hydroxyl group. mdpi.com While the formation of a new carbonyl group at C2 is not expected, oxidative conditions could potentially lead to the oxidation of the C6-methyl group to a carboxylic acid or an aldehyde, or under harsh conditions, lead to ring-opening or degradation.

Reduction Reactions of the Pyridine Ring and Halogen Substituents

The chloro substituents on the pyridine ring can be removed through reductive dehalogenation. This is a common strategy for preparing de-halogenated pyridines from their chlorinated precursors. Methods for the reduction of chloropyrimidines and other chlor-N-heterocycles, which are applicable here, include catalytic hydrogenation. oregonstate.edu This typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) and a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction. oregonstate.edu Another method involves the use of reducing metals like zinc dust in an acidic or aqueous medium. oregonstate.edu

Under more vigorous reduction conditions, the pyridine ring itself can be reduced. Catalytic hydrogenation at high pressure and temperature can saturate the aromatic ring, leading to the formation of the corresponding 3,5-dichloro-6-methylpiperidin-2-one.

Table 3: Potential Reduction Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Monodehalogenation | Zn, Acetic Acid | 5-Chloro-6-methylpyridin-2-ol |

| Complete Dehalogenation | H₂, Pd/C, NaOH, Ethanol | 6-Methylpyridin-2-ol |

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

The functionalization of the this compound core is pivotal for the synthesis of a diverse array of more complex molecules. Metal-catalyzed cross-coupling reactions offer a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the chlorinated positions. The reactivity of the two chlorine atoms at the C3 and C5 positions can be differentiated based on the electronic properties of the pyridine ring and the specific reaction conditions employed, including the choice of catalyst, ligand, and base. The pyridin-2-ol tautomer exists in equilibrium with the 2-pyridone form, which significantly influences the electronic environment of the heterocyclic ring and the reactivity of the C-Cl bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. The regioselectivity of the coupling is influenced by the electronic disparity between the C3 and C5 positions. Generally, the C5 position is more susceptible to oxidative addition to the palladium(0) catalyst due to its para-like relationship with the nitrogen atom in the pyridone tautomer, making it more electron-deficient than the C3 position.

Research on structurally similar dichloropyridines and other dihaloheterocycles provides insights into the expected reactivity. For instance, studies on 2,4-dichloropyridines have demonstrated that selectivity can be controlled by the choice of ligand. nih.gov Ligand-free conditions have also been shown to be effective for the selective arylation of polychlorinated pyridines. researchgate.net In the case of this compound, a stepwise approach could potentially allow for the sequential functionalization of the C5 and C3 positions by tuning the reaction conditions.

A typical reaction involves the coupling of the dichloropyridinol with an arylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or sodium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Dichloropyridinols with Arylboronic Acids (Note: Data is based on analogous reactions with similar dichlorinated heterocycles and represents plausible outcomes for this compound)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 78 |

| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 88 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. researchgate.netnih.gov This reaction is instrumental in the synthesis of alkynyl-substituted pyridinols, which are valuable intermediates for further transformations. Similar to the Suzuki coupling, the regioselectivity is dictated by the relative reactivity of the C3 and C5 chlorine atoms.

Studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone, a close structural analog, have shown high regioselectivity for the position corresponding to C6 in the pyrone, which is electronically similar to the C5 position in the pyridone tautomer of the target compound. nih.gov This suggests that monosubstitution at the C5 position of this compound is achievable under carefully controlled conditions. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Dichloropyridinols with Terminal Alkynes (Note: Data is based on analogous reactions with similar dichlorinated heterocycles and represents plausible outcomes for this compound)

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 88 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 82 |

| 4 | Ethynyltrimethylsilane | Pd₂(dba)₃ (2) | CuI (5) | Et₃N/DMF | DMF | RT | 95 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines to the pyridine core. wikipedia.orgorganic-chemistry.org This transformation is crucial for the preparation of aminopyridine derivatives, which are prevalent in medicinal chemistry. The reactivity of the chlorine atoms in this compound towards amination follows similar principles of regioselectivity as other cross-coupling reactions, with the C5 position being generally more reactive.

The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups often providing the best results. organic-chemistry.org The reaction requires a strong base, typically a sodium or potassium alkoxide or a carbonate, to facilitate the catalytic cycle. The reaction conditions can be tailored to achieve either mono- or di-amination, depending on the stoichiometry of the amine and the reaction parameters.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Dichloropyridinols (Note: Data is based on analogous reactions with similar dichlorinated heterocycles and represents plausible outcomes for this compound)

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 90 | 88 |

| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 91 |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Structurally Related Halogenated Pyridine (B92270) Derivatives

The halogen atoms at the 3 and 5 positions of the pyridine ring are key sites for chemical modification, allowing for the introduction of different halogens to modulate the electronic and steric properties of the molecule.

The synthesis of diiodo and dibromo analogues of 6-methylpyridin-2-ol has been achieved through direct halogenation of the parent pyridin-2-ol.

3,5-Diiodo-6-methylpyridin-2-ol : The synthesis of this analogue typically involves the iodination of 6-methylpyridin-2-ol. A common method utilizes iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the electrophilic substitution of iodine atoms onto the pyridine ring at the desired positions. The reaction is generally conducted in an organic solvent like acetic acid or dichloromethane (B109758) under controlled temperature to ensure selective iodination.

3,5-Dibromo-6-methylpyridin-2-ol (B1583238) : Information regarding a direct synthesis route for 3,5-dibromo-6-methylpyridin-2-ol from 6-methylpyridin-2-ol is available, although specific reaction conditions from the provided search results are limited. However, related syntheses of brominated pyridines, such as the preparation of 2,5-dibromo-3-methylpyridine (B189406) from 2-amino-3-methylpyridine, involve bromination using liquid bromine. nih.gov

The synthesis of analogues bearing different halogen atoms on the pyridine ring allows for a finer tuning of the molecule's properties.

3-Bromo-5-chloro-6-methylpyridin-2-ol : The synthesis of this mixed halogenated analogue involves the selective bromination and chlorination of 6-methylpyridin-2-ol. This process requires carefully controlled conditions to achieve the desired regioselectivity of the halogen substitution on the pyridine ring. This compound is noted as an intermediate in the synthesis of more complex organic molecules.

The hydroxyl group at the 2-position can be replaced with an amino group, leading to pyridine-2-amine derivatives. These compounds are important intermediates for the synthesis of pharmacologically active molecules and artificial receptors. researchgate.net

3,5-Dichloro-6-methylpyridin-2-amine : This derivative can be synthesized from 2-amino-6-methylpyridine (B158447). researchgate.net A common laboratory-scale synthesis involves refluxing 2-amino-6-methylpyridine with phosphorus oxychloride (POCl₃). researchgate.net The excess POCl₃ is then distilled off, and the resulting solid residue is neutralized. researchgate.net The crystal structure of this compound reveals intramolecular N–H···Cl and C—H···Cl contacts, as well as intermolecular N—H···N hydrogen bonds that link molecules into dimers. researchgate.net

2-Hydroxypyridines, such as 3,5-dichloro-6-methylpyridin-2-ol, exist in a tautomeric equilibrium with their corresponding 2-pyridone form, in this case, 3,5-dichloro-6-methylpyridin-2(1H)-one . wikipedia.org This tautomerism can significantly influence the compound's chemical and biological properties, including its lipophilicity and ability to act as a hydrogen bond donor or acceptor. wikipedia.orgresearchgate.net

Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol) is a well-known pyridinol derivative used as an anticoccidial agent in poultry. While it is a pyridin-4-ol and not a direct tautomer of the title compound, its biological activity highlights the potential of halogenated pyridinols and their tautomeric forms in biological applications.

Functional Group Modifications on the Methyl and Hydroxyl Moieties

Further diversification of the this compound scaffold can be achieved by modifying the methyl and hydroxyl groups.

Modifications of the methyl group can be performed to introduce other functional groups. For instance, bromination of a methylpyridine derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator can yield a bromomethyl derivative. This reactive group can then be used for further synthetic transformations.

The hydroxyl group can undergo various reactions, such as O-alkylation, to produce ether derivatives. For example, the N-alkylation of 5-bromo-6-methylpyridin-2-ol with 2,2,2-trifluoroethyl triflate has been reported as a step in the synthesis of more complex molecules. mdpi.com While this is an N-alkylation of the pyridone tautomer, it demonstrates the reactivity of the pyridinol/pyridone system.

Design and Synthesis of Conjugates and Prodrugs

The design and synthesis of conjugates and prodrugs of this compound represent a strategy to potentially enhance its pharmacokinetic properties or to target it to specific biological sites.

While specific examples of conjugates and prodrugs of this compound were not detailed in the provided search results, general strategies for creating such molecules can be inferred. For instance, the Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds and has been used to synthesize a variety of pyridine-based derivatives by coupling a halogenated pyridine with a boronic acid. mdpi.com This methodology could be applied to this compound or its derivatives to conjugate them with other molecular fragments.

The development of prodrugs often involves masking a functional group to improve properties like oral bioavailability. For example, esterification of a carboxylic acid group is a common prodrug strategy. nih.gov Although this compound lacks a carboxylic acid, the hydroxyl group could potentially be esterified to create a prodrug that would be hydrolyzed in vivo to release the active parent compound.

Structure-Activity Relationship (SAR) Investigations

The biological efficacy of derivatives of this compound is intricately linked to the nature and positioning of substituents on the pyridine ring. Key investigations have centered on the impact of the halogen atoms and the influence of various other substituents on the molecule's activity and selectivity.

Impact of Halogen Position and Type on Biological Activity

The presence and nature of halogen atoms on the pyridine ring are critical determinants of the biological activity of this class of compounds. Research has shown that the 3,5-dichloro substitution pattern is often crucial for potent activity.

Studies on structurally related compounds, such as thyromimetics, have demonstrated that replacing methyl groups at the 3 and 5 positions with halogens like chlorine or bromine can significantly enhance potency. nih.gov This enhancement is attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions between the halogen atom and an electron-donating group on a biological target, thereby strengthening the binding affinity. nih.gov The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend of iodine > bromine > chlorine > fluorine. nih.gov

In the context of fungicidal activity, the 3,5-dichloro substitution pattern is also a key feature in related heterocyclic compounds like 3,5-dichloropyrazin-2(1H)-ones, which exhibit significant activity against pathogenic fungi. nih.gov While direct comparative studies on this compound are limited in publicly available literature, the recurring importance of the 3,5-dihalo substitution across different biological targets underscores its significance for this scaffold.

The following table summarizes the general trends observed for halogen substitutions in related heterocyclic compounds:

| Halogen Substitution | General Impact on Biological Activity | Putative Rationale |

| 3,5-Dichloro | Often critical for high potency. | Optimal balance of electron-withdrawing effects and ability to form halogen bonds. |

| 3,5-Dibromo | May lead to increased potency compared to dichloro analogs. | Stronger halogen bond formation due to higher polarizability. |

| 3,5-Difluoro | Generally less active than chloro or bromo analogs. | Weaker halogen bond donor capacity. |

| Mixed Halogens (e.g., 3-Chloro-5-bromo) | Activity can be intermediate or superior, depending on the specific target interactions. | Fine-tuning of electronic and steric properties. |

It is important to note that the optimal halogen type can be target-dependent, reflecting the specific nature of the binding pocket.

Influence of Substituents on Molecular Interactions and Selectivity

Beyond the crucial halogen atoms, other substituents on the pyridine ring play a vital role in modulating the molecule's interactions and its selectivity for specific biological targets.

The 6-methyl group is a key feature of the parent compound. In related series, such as 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazoles, the presence of the 6-methyl group is integral to their activity as kinase inhibitors. nih.gov Modifications at this position can significantly impact potency and selectivity. For instance, altering the size or electronic properties of the substituent at the 6-position can influence how the molecule fits into a binding site and interacts with surrounding amino acid residues.

In other heterocyclic scaffolds, the nature of substituents has been shown to be a deciding factor in overcoming challenges like multidrug resistance. For example, in a series of thiosemicarbazones, only those with electron-withdrawing substituents at the imine carbon were effective against resistant cells. nih.gov This highlights how electronic effects can govern the mechanism of action.

The table below outlines the influence of various types of substituents on the molecular interactions and selectivity of related pyridine derivatives:

| Substituent Type at Various Positions | General Influence on Molecular Interactions and Selectivity |

| Small Alkyl Groups (e.g., methyl, ethyl) | Can provide beneficial steric interactions and influence lipophilicity, often enhancing binding affinity. |

| Electron-Withdrawing Groups (e.g., nitro, cyano) | Can modulate the electronic distribution of the pyridine ring, affecting pKa and interaction with electron-rich pockets. Can be crucial for specific mechanisms of action. |

| Electron-Donating Groups (e.g., methoxy, amino) | Can increase electron density on the ring and participate in hydrogen bonding, potentially altering target selectivity. |

| Bulky Groups | May either enhance binding through increased van der Waals interactions or cause steric hindrance, reducing or abolishing activity depending on the target's topology. |

Advanced Spectroscopic and Crystallographic Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 3,5-Dichloro-6-methylpyridin-2-ol, this technique would provide unequivocal proof of its molecular structure, revealing the tautomeric form—either the pyridin-2-ol or the pyridin-2-one—that is stable in the solid state. This analysis is fundamental to understanding its chemical behavior.

Determination of Molecular Conformation and Geometry

X-ray analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Key parameters of interest would include the C-Cl, C-N, C-O, and C-C bond distances, as well as the planarity of the pyridine (B92270) ring. These geometric details are crucial for computational modeling and for understanding the electronic effects of the chloro, methyl, and hydroxyl/oxo substituents on the aromatic system.

Elucidation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Within a single molecule of this compound, the potential for intramolecular hydrogen bonds, such as an O–H···Cl or C–H···Cl interaction, could be definitively identified through X-ray diffraction. The analysis reveals the distances and angles between interacting atoms, confirming the presence and strength of such contacts, which can influence the molecule's conformation and stability. For instance, studies on the related compound 3,5-Dichloro-6-methylpyridin-2-amine have identified intramolecular N–H···Cl and C–H···Cl contacts that result in five-membered ring motifs. researchgate.netresearchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science and pharmaceuticals. acs.org Systematic screening through various crystallization techniques could reveal if this compound exhibits polymorphism. Each polymorph would have a unique crystal structure and, consequently, different physical properties. Furthermore, co-crystallization experiments, where the compound is crystallized with another molecule (a co-former), could be explored to create new solid forms with tailored properties, driven by specific intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for confirming the molecular structure of a compound in solution. ¹H and ¹³C NMR spectra would provide key information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), and their coupling patterns would confirm the substitution pattern on the pyridine ring. For example, the ¹H NMR spectrum would be expected to show a singlet for the aromatic proton and a singlet for the methyl protons. The chemical shift of the proton attached to nitrogen (in the pyridone form) or oxygen (in the pyridinol form) would be particularly informative for identifying the dominant tautomer in a given solvent.

Interactive Table: Expected NMR Data Note: These are hypothetical shifts based on related structures. Actual values would require experimental data.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic CH | ~7.5-8.0 | Singlet |

| ¹H | Methyl (CH₃) | ~2.3-2.6 | Singlet |

| ¹H | N-H (pyridone) / O-H (pyridinol) | Variable, broad | Singlet |

| ¹³C | Carbonyl (C=O) / C-OH | ~160-170 | - |

| ¹³C | C-Cl | ~115-130 | - |

| ¹³C | C-CH₃ | ~145-155 | - |

| ¹³C | Aromatic CH | ~135-145 | - |

| ¹³C | Methyl (CH₃) | ~15-20 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the 3400-2500 cm⁻¹ region could indicate O-H or N-H stretching involved in hydrogen bonding. A strong absorption around 1650-1680 cm⁻¹ would be a clear indicator of a carbonyl (C=O) group, confirming the pyridone tautomer. nih.gov Vibrations corresponding to C-Cl, C-N, and C-C bonds would appear in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for non-polar bonds. A complete vibrational analysis, often supported by computational calculations, allows for the assignment of each observed band to a specific molecular motion.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry stands as a pivotal analytical technique for the structural elucidation of "this compound," providing critical insights into its molecular weight and fragmentation behavior upon ionization. While a publicly available mass spectrum specifically for "this compound" is not readily found in the searched literature, analysis of closely related compounds and fundamental principles of mass spectrometry allow for a detailed prediction of its mass spectral characteristics.

The molecular formula for "this compound" is C₆H₅Cl₂NO, leading to a calculated monoisotopic mass of approximately 176.97 g/mol . The presence of two chlorine atoms is a defining feature that will produce a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments. This pattern arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Detailed research findings on analogous compounds, such as "3,5-Dichloro-2-pyridone" and "3,5,6-trichloro-2-pyridinol," offer a basis for predicting the fragmentation pathways. For instance, the mass spectrum of "3,5-Dichloro-2-pyridone," a tautomer lacking the 6-methyl group, provides clues to the stability of the dichlorinated pyridone ring. nist.gov Similarly, data from "3,5,6-trichloro-2-pyridinol" can indicate common fragmentation routes for chlorinated pyridinols. nih.govresearchgate.netmassbank.eu

The electron ionization (EI) mass spectrum of "this compound" is expected to exhibit a distinct molecular ion peak (M⁺). The fragmentation of this molecular ion would likely proceed through several key pathways, including the loss of a chlorine atom, the elimination of a methyl radical, or the cleavage of the pyridine ring. The relative abundances of the resulting fragment ions provide a fingerprint for the molecule's structure.

A plausible fragmentation pattern would involve the initial loss of a chlorine atom to form a [M-Cl]⁺ ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules. The presence of the methyl group at the 6-position offers an additional site for fragmentation, potentially leading to the loss of a methyl radical (CH₃).

Below is a table summarizing the predicted key ions and their corresponding mass-to-charge ratios (m/z) for "this compound," based on its structure and the fragmentation patterns of similar compounds.

| Predicted Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [C₆H₅³⁵Cl₂NO]⁺ | 177 | Molecular Ion (with two ³⁵Cl isotopes) |

| [C₆H₅³⁵Cl³⁷ClNO]⁺ | 179 | Molecular Ion (with one ³⁵Cl and one ³⁷Cl isotope) |

| [C₆H₅³⁷Cl₂NO]⁺ | 181 | Molecular Ion (with two ³⁷Cl isotopes) |

| [M-Cl]⁺ | 142/144 | Loss of a Chlorine atom |

| [M-CH₃]⁺ | 162/164/166 | Loss of a Methyl radical |

| [M-CO]⁺ | 149/151/153 | Loss of Carbon Monoxide |

| [M-Cl-CO]⁺ | 114/116 | Loss of Chlorine and Carbon Monoxide |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Ab-initio, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of molecular modeling. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density, which are key to understanding a molecule's stability and reactivity.

For instance, methods like DFT with the B3LYP functional and a basis set such as 6-31G(d) can be used to calculate Fukui indices, which help in identifying the most electrophilic or nucleophilic sites on the molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energetic Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their respective energy levels. For pyridin-2-ol derivatives, a primary focus is the tautomeric equilibrium between the hydroxy (-ol) and keto (-one) forms, as well as the potential for intermolecular interactions like hydrogen bonding.

While specific conformational analysis studies on 3,5-Dichloro-6-methylpyridin-2-ol are not readily found in the surveyed literature, research on analogous compounds provides significant insight. For example, a study on the closely related compound 3,5,6-Trichloropyridin-2-ol revealed that its molecules are nearly planar and form centrosymmetric hydrogen-bonded dimers in the crystal state through O—H⋯N interactions. nih.gov Similarly, the amine analog, 3,5-Dichloro-6-methylpyridin-2-amine, also forms dimers via intermolecular N—H⋯N hydrogen bonds. researchgate.net These dimers are a recurring structural motif, suggesting that this compound likely exhibits similar behavior, forming stable dimers that influence its energetic stability and physical properties.

The stability of different conformers can be ranked by comparing their calculated total energies. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally.

Illustrative Data from Conformational Analysis A typical output from a DFT conformational analysis would include the following types of data. Note that the table below is for illustrative purposes to show the kind of data generated in such a study.

| Parameter | Description | Illustrative Value |

| Total Energy (Hartree) | The calculated total electronic energy of the conformer. | -1157.45 |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 3.5 D |

| O-H···N Bond Length (Å) | The distance in a hydrogen-bonded dimer. | 1.85 Å |

| Tautomer Energy Difference (kcal/mol) | The energy difference between the -ol and -one forms. | 1.5 kcal/mol |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. The process involves placing the ligand in the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity.

Molecular dynamics (MD) simulations can then be used to study the physical movements of the atoms and molecules in the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the nature of the interactions.

Although no specific docking studies for this compound were identified, the methodology is well-established. For example, molecular modeling of 3,5,6-Trichloropyridin-2-ol indicates that it interacts with biological targets like sex-hormone-binding globulin, which can lead to hormonal imbalances. nih.gov A typical docking study on this compound would identify key amino acid residues in a target protein that form hydrogen bonds or hydrophobic interactions with the ligand.

Illustrative Data from a Molecular Docking Study The results of a docking simulation are typically presented in a table like the one below, which is an illustrative example.

| Parameter | Description | Illustrative Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and receptor. | -7.5 |

| Interacting Residues | Amino acids in the receptor's active site that interact with the ligand. | TYR 23, LYS 89, VAL 112 |

| Type of Interaction | The nature of the chemical interactions (e.g., hydrogen bond, hydrophobic). | Hydrogen bond with TYR 23 |

| RMSD (Å) | Root-mean-square deviation, indicating the reliability of the docking pose. | 1.2 Å |

Prediction of Spectroscopic Parameters

Quantum chemical methods are widely used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations can compute the harmonic vibrational frequencies of a molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. Comparing the calculated spectrum with the experimental one helps to assign the observed vibrational bands to specific molecular motions. While no specific spectroscopic predictions for this compound are published, this approach is standard for characterizing substituted pyridines.

Illustrative Comparison of Spectroscopic Data This table illustrates how theoretical calculations are compared with experimental results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (pyridone) | 1685 | 1660 |

| C-Cl stretch | 790 | 782 |

| Ring breathing | 995 | 988 |

| O-H bend | 1420 | 1410 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint.

To build a QSAR model, a set of compounds with known activities is required. Molecular descriptors such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and electronic properties are calculated for each compound. Statistical methods are then used to create a model that can predict the activity of new, untested compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build these predictive models. nih.govnih.gov

No specific QSAR models involving this compound were found in the reviewed literature. However, this methodology is frequently applied to series of heterocyclic compounds to guide the design of new molecules with enhanced activity, for example, as inhibitors of specific enzymes. nih.gov

Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |

| Molecular Weight (MW) | The mass of one mole of the substance. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen; correlates with drug transport properties. |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). |

| Number of H-bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of highly functionalized pyridine (B92270) compounds is a cornerstone of modern organic chemistry. nih.gov Future research should prioritize the development of novel and sustainable synthetic routes to 3,5-Dichloro-6-methylpyridin-2-ol and its analogues. While classical methods often involve multi-step processes, contemporary approaches like multicomponent reactions (MCRs) offer a more efficient alternative. nih.gov For instance, the pseudo-four-component reaction (pseudo-4CR) and three-component reactions (3CR) have been successfully used to create complex pyridine scaffolds. nih.govrsc.org Investigating similar one-pot strategies for this target compound could significantly enhance yield, reduce waste, and improve atom economy.

Furthermore, the principles of green chemistry should be integrated into its production. This includes exploring the use of safer, more environmentally benign solvents and catalysts. rsc.org A particularly promising avenue is the adoption of continuous flow (c.f.) synthesis. rsc.org This technology offers superior control over reaction parameters, improved safety in handling chemicals, and enhanced scalability compared to traditional batch processes. rsc.org Applying flow chemistry to the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Classical Synthesis | Stepwise formation of the ring and introduction of functional groups. Often involves reagents like phosphorous oxychloride for chlorination of pyridones. beilstein-journals.org | Well-established and understood reaction mechanisms. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most atoms from the starting materials. nih.govrsc.org | Increased efficiency, reduced reaction time, lower waste generation, and rapid generation of molecular diversity. |

| Continuous Flow (c.f.) Synthesis | Chemical reactions are run in a continuously flowing stream rather than in a batch. rsc.org | Enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. rsc.org |

| Catalytic Methods | Use of catalysts to facilitate reactions, often under milder conditions. nih.gov | Increased reaction rates, higher selectivity, and potential for using greener catalytic systems. |

Development of Highly Selective Biological Agents

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents. beilstein-journals.org The specific substitution pattern of this compound—containing chloro, methyl, and hydroxyl groups—presents a unique electronic and steric profile that could be exploited for developing highly selective biological agents.

Derivatives of similar structures have already shown significant biological potential. For example, compounds incorporating a 3,5-dichloro-2-hydroxyphenyl moiety have demonstrated promising antimicrobial and anticancer activities. mdpi.com Specifically, a 5-fluorobenzimidazole derivative with this substituent showed potent anticancer activity in an A549 human pulmonary cancer cell culture model. mdpi.com Moreover, the 3,5-dichloro-phenyl group is a key feature in MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist developed for treating dyslipidemia. nih.gov This agonist is 28-fold more selective for THR-β over the α subtype, highlighting how the dichloro-substitution can contribute to receptor selectivity. nih.gov

Future research should therefore focus on synthesizing a library of derivatives based on the this compound scaffold and screening them against a wide range of biological targets, such as kinases (e.g., ALK5, FGFR4), nuclear receptors, and microbial enzymes. researchgate.netsemanticscholar.org Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, potentially leading to the discovery of novel therapeutic candidates for cancer, metabolic diseases, or infectious diseases.

Integration into Advanced Materials and Devices

The field of materials science offers fertile ground for exploring the potential of this compound. Halogen-substituted heteroaromatic compounds are valuable intermediates in the synthesis of artificial receptors for molecular recognition, a key concept in supramolecular chemistry. researchgate.net The ability of related molecules, such as 3,5-Dichloro-6-methylpyridin-2-amine, to form ordered structures like dimers and columns through intermolecular hydrogen bonds has been demonstrated through crystal structure analysis. researchgate.netnih.gov

This propensity for self-assembly suggests that this compound could serve as a versatile building block for novel functional materials. Future investigations could explore its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. MOFs are known for their exceptional porosity and stability, with applications in gas storage, catalysis, and drug delivery. rsc.org By carefully selecting metal nodes and reaction conditions, it may be possible to create new materials with unique photophysical, electronic, or catalytic properties derived from the specific functionalities of the dichlorinated pyridine linker.

Advanced Analytical Method Development for Detection and Quantification

As the applications for this compound and its derivatives expand, the need for advanced analytical methods for their detection and quantification will become paramount. Current characterization of similar compounds relies on standard techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). amadischem.com While these methods are excellent for structural confirmation and purity assessment, future research will require the development of more sensitive and specialized assays.

For instance, if derivatives are developed as pharmaceuticals or agricultural agents, methods for detecting trace levels in complex biological (e.g., plasma, urine) and environmental (e.g., soil, water) matrices will be necessary. The detection of the related compound 3,5,6-Trichloropyridin-2-ol in urine serves as a biomarker for pesticide exposure, underscoring the importance of such analytical capabilities. nih.gov Research could focus on developing ultra-sensitive techniques like tandem mass spectrometry (LC-MS/MS) or creating specific immunoassays. Furthermore, intensifying sample preparation methods, for example through ultrasonic probe extraction, could significantly improve recovery and reduce analysis time for trace-level organochlorine compounds. mdpi.com

Table 2: Potential Analytical Methods for Future Development

| Method | Application | Potential Advancement |

|---|---|---|

| HPLC/UPLC | Purity analysis, quantification | Development of chiral separation methods for enantiomerically pure derivatives. |

| LC-MS/MS | Trace-level quantification in complex matrices | High-throughput assays for pharmacokinetic studies and environmental monitoring. |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation, metabolite identification | Elucidation of metabolic pathways in biological systems. |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation | Advanced 2D NMR techniques to study intermolecular interactions and conformational analysis. |

| Biosensors/Immunoassays | Rapid and specific detection | Field-deployable sensors for real-time environmental monitoring or point-of-care diagnostics. |

Q & A

What are the optimal synthetic routes and purification methods for 3,5-Dichloro-6-methylpyridin-2-OL?

Level: Basic

Answer:

The synthesis of this compound typically involves halogenation and hydroxylation steps. A plausible route starts with a methylpyridin-2-ol precursor, followed by selective chlorination at the 3- and 5-positions using reagents like PCl₃ or SOCl₂ under controlled temperatures (40–60°C). For purification, column chromatography with silica gel and ethyl acetate/hexane eluents is effective, as demonstrated in analogous pyridine derivatives . Additionally, recrystallization from ethanol or methanol can yield high-purity crystals (>98%) . Key parameters include reaction time monitoring via TLC and ensuring anhydrous conditions to prevent hydrolysis.

How can researchers confirm the molecular structure of this compound experimentally?

Level: Basic

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR can identify proton environments (e.g., hydroxyl protons at δ ~12 ppm and methyl groups at δ ~2.5 ppm) .

- FTIR : Detects O–H stretching (~3200 cm⁻¹) and C–Cl bonds (~600 cm⁻¹) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX’s robustness in handling small-molecule data ensures accurate refinement .

- HRMS : Validates molecular weight (expected [M+H]⁺: 194.02 m/z) .

What mechanistic insights exist for the chlorination of pyridine derivatives like this compound?

Level: Advanced

Answer:

Chlorination mechanisms depend on the directing effects of substituents. The hydroxyl group at position 2 activates the pyridine ring via resonance, favoring electrophilic substitution at positions 3 and 5. Computational studies (DFT) suggest that chloro intermediates stabilize through hydrogen bonding between the hydroxyl and chloride ions. Kinetic experiments under varying pH and temperature reveal that protonation of the hydroxyl group enhances electrophilic attack rates . Contradictions in regioselectivity (e.g., unexpected byproducts) may arise from competing radical pathways, necessitating radical scavengers like BHT for reproducibility .

How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Level: Advanced

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-4 and C-6 positions) prone to nucleophilic attack. Molecular docking studies with enzymes (e.g., cytochrome P450) predict metabolic pathways, highlighting potential bioactivation sites. For example, the methyl group at position 6 may sterically hinder某些 reactions, while chlorine atoms increase electrophilicity .

How should researchers resolve contradictions in spectral data during characterization?

Level: Advanced

Answer:

Contradictions often arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Resolves tautomeric equilibria (e.g., keto-enol forms) by freezing dynamic processes .

- HPLC-MS Coupling : Detects trace impurities (e.g., residual starting materials) .

- Single-Crystal XRD : Differentiates positional disorder from true structural anomalies .

- Comparative Analysis : Cross-reference with databases (e.g., PubChem CID 329771246) to validate peaks .

What role does this compound play in heterocyclic chemistry research?

Level: Advanced

Answer:

This compound serves as a versatile intermediate:

- Building Block : For synthesizing fused heterocycles (e.g., pyridothiazoles) via Suzuki coupling or cyclocondensation .

- Pharmacophore Modification : Its chloro and hydroxyl groups enhance binding to biological targets (e.g., kinase inhibitors) .

- Catalysis Studies : Acts as a ligand precursor in transition-metal complexes for cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.